molecular formula C12H19N5O B5512876 N'-(4-ethoxyphenyl)-N,N-dimethylimidodicarbonimidic diamide hydrochloride

N'-(4-ethoxyphenyl)-N,N-dimethylimidodicarbonimidic diamide hydrochloride

Cat. No. B5512876
M. Wt: 249.31 g/mol
InChI Key: UWVKYXCULCJTPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-N,N-dimethylimidodicarbonimidic diamide hydrochloride, commonly known as EDC, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. EDC is a white crystalline powder that is soluble in water and has a molecular weight of 288.81 g/mol. In

Mechanism of Action

EDC acts as a crosslinking agent by forming covalent bonds between polymer chains, which increases the strength and durability of the material. In terms of its antimicrobial properties, EDC is thought to disrupt the cell membrane of bacteria, leading to cell death.
Biochemical and Physiological Effects
EDC has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic and has a low risk of causing skin irritation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EDC as a crosslinking agent is its high reactivity and ability to form strong covalent bonds. Additionally, EDC is relatively inexpensive and readily available. However, one limitation is that it can be difficult to control the degree of crosslinking, which can lead to variations in the mechanical properties of the material.

Future Directions

There are several potential future directions for research on EDC. One area of interest is the development of new applications for EDC in the field of polymer chemistry. Additionally, further investigation into the antimicrobial properties of EDC could lead to the development of new antibacterial agents. Finally, research into the toxicity and environmental impact of EDC could help to ensure its safe use in various applications.

Synthesis Methods

EDC can be synthesized by reacting N,N-dimethylformamide dimethylacetal with 4-ethoxyaniline in the presence of a strong base such as sodium hydride or potassium carbonate. This reaction produces the intermediate product, which is then reacted with cyanamide in the presence of a strong acid such as hydrochloric acid to yield EDC hydrochloride.

Scientific Research Applications

EDC has been extensively studied for its potential use as a crosslinking agent in the field of polymer chemistry. It has been found to be effective in improving the mechanical properties of various polymers such as polyurethane, epoxy, and polyester. EDC has also been investigated for its antimicrobial properties and has shown promising results against various bacteria such as Escherichia coli and Staphylococcus aureus.

properties

IUPAC Name

2-[N'-(4-ethoxyphenyl)carbamimidoyl]-1,1-dimethylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O/c1-4-18-10-7-5-9(6-8-10)15-11(13)16-12(14)17(2)3/h5-8H,4H2,1-3H3,(H4,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVKYXCULCJTPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=C(N)N=C(N)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N=C(N)/N=C(/N)\N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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